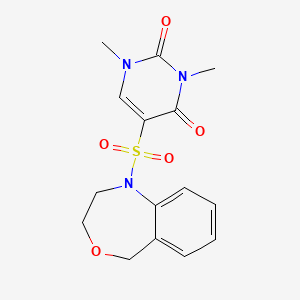![molecular formula C16H32N2O4S B6971909 1-[(5,5-Dimethyloxolan-2-yl)methyl]-4-(2-propan-2-yloxyethylsulfonyl)piperazine](/img/structure/B6971909.png)
1-[(5,5-Dimethyloxolan-2-yl)methyl]-4-(2-propan-2-yloxyethylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5,5-Dimethyloxolan-2-yl)methyl]-4-(2-propan-2-yloxyethylsulfonyl)piperazine is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, featuring a piperazine ring substituted with a dimethyloxolan and a propan-2-yloxyethylsulfonyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5,5-Dimethyloxolan-2-yl)methyl]-4-(2-propan-2-yloxyethylsulfonyl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Dimethyloxolan Group: Starting with a suitable precursor, such as 2,2-dimethyl-1,3-propanediol, the dimethyloxolan ring is formed through cyclization reactions under acidic or basic conditions.
Attachment to Piperazine: The dimethyloxolan group is then attached to the piperazine ring via a nucleophilic substitution reaction, often using a halogenated intermediate.
Introduction of the Propan-2-yloxyethylsulfonyl Group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative, such as 2-propan-2-yloxyethylsulfonyl chloride, under basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[(5,5-Dimethyloxolan-2-yl)methyl]-4-(2-propan-2-yloxyethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkoxides, amines, thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted piperazines and sulfonyl derivatives.
Scientific Research Applications
1-[(5,5-Dimethyloxolan-2-yl)methyl]-4-(2-propan-2-yloxyethylsulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as a biochemical probe.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 1-[(5,5-Dimethyloxolan-2-yl)methyl]-4-(2-propan-2-yloxyethylsulfonyl)piperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s structure allows it to modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine: This compound shares the dimethyloxolan group but differs in the presence of a triazole ring instead of a piperazine ring.
4-(2-propan-2-yloxyethylsulfonyl)piperidine: Similar in having the propan-2-yloxyethylsulfonyl group but with a piperidine ring instead of a piperazine ring.
Uniqueness: 1-[(5,5-Dimethyloxolan-2-yl)methyl]-4-(2-propan-2-yloxyethylsulfonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
1-[(5,5-dimethyloxolan-2-yl)methyl]-4-(2-propan-2-yloxyethylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O4S/c1-14(2)21-11-12-23(19,20)18-9-7-17(8-10-18)13-15-5-6-16(3,4)22-15/h14-15H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMBDRDQCDCAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCS(=O)(=O)N1CCN(CC1)CC2CCC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromophenyl)-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6971839.png)
![N-(4-ethoxyphenyl)-3-[3-(2-methoxyethoxy)azetidine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B6971840.png)
![N-(4-fluorophenyl)-3-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B6971846.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B6971847.png)
![7-[(6-methyl-2-oxo-1H-pyridin-3-yl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B6971848.png)
![2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide](/img/structure/B6971852.png)
![1-[3-[(1-Tert-butyltriazol-4-yl)methylamino]phenyl]sulfonylpiperidin-4-ol](/img/structure/B6971859.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine](/img/structure/B6971867.png)
![N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6971875.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-1-(1-phenyltetrazol-5-yl)ethanamine](/img/structure/B6971880.png)
![[1-[(1-Tert-butyltriazol-4-yl)methylamino]-3,3,5-trimethylcyclohexyl]methanol](/img/structure/B6971882.png)

![1-(1-tert-butyltriazol-4-yl)-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]methanamine](/img/structure/B6971908.png)
![tert-butyl N-[3-[benzyl-(6-cyanopyridazin-3-yl)amino]propyl]carbamate](/img/structure/B6971919.png)
